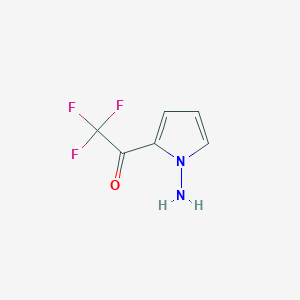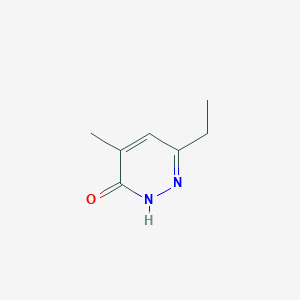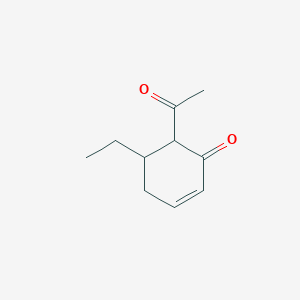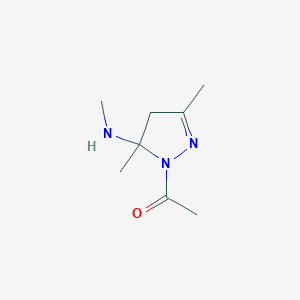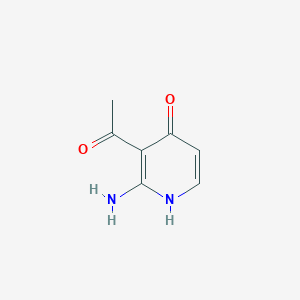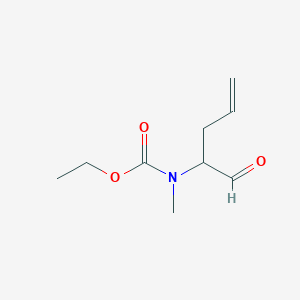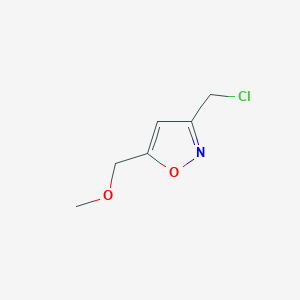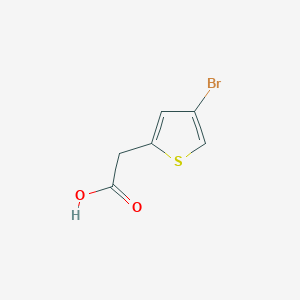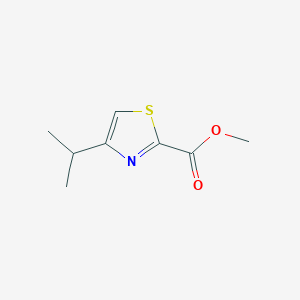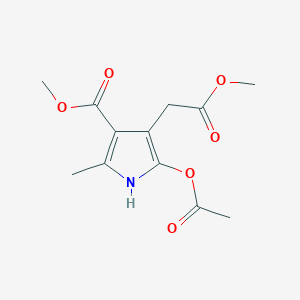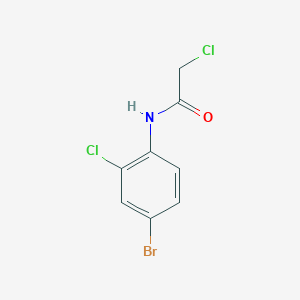![molecular formula C8H18N2O3 B067327 TERT-BUTYL N-[2-(AMINOOXY)PROPYL]CARBAMATE CAS No. 161490-89-7](/img/structure/B67327.png)
TERT-BUTYL N-[2-(AMINOOXY)PROPYL]CARBAMATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI): is a chemical compound with the molecular formula C8H18N2O3 It is known for its unique structure, which includes an aminooxy group attached to a propyl chain, and a carbamic acid esterified with a tert-butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester typically involves the reaction of 2-(aminooxy)propanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:
2-(aminooxy)propanol+tert-butyl chloroformate→Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions: Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted aminooxy derivatives.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe due to its ability to form stable oxime linkages with carbonyl compounds.
Medicine: Explored for its potential use in drug delivery systems and as a prodrug for releasing active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester involves its ability to form stable oxime linkages with carbonyl compounds. This reaction is facilitated by the nucleophilic nature of the aminooxy group, which attacks the electrophilic carbonyl carbon, leading to the formation of a stable oxime bond. This property makes it useful as a biochemical probe and in drug delivery systems.
Vergleich Mit ähnlichen Verbindungen
- Carbamic acid, (4-amino-2-pyrimidinyl)-, 1,1-dimethylethyl ester
- Carbamic acid, (3-chloro-2-oxopropyl)-, 1,1-dimethylethyl ester
- Carbamic acid, N- [2- [ (2-methyl-1-oxo-2-propen-1-yl)amino]ethyl]-, 1,1-dimethylethyl ester
Comparison: Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester is unique due to the presence of the aminooxy group, which imparts distinct reactivity and stability compared to other carbamic acid esters. This makes it particularly useful in applications requiring stable oxime linkages, such as biochemical probes and drug delivery systems.
Eigenschaften
CAS-Nummer |
161490-89-7 |
|---|---|
Molekularformel |
C8H18N2O3 |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
tert-butyl N-(2-aminooxypropyl)carbamate |
InChI |
InChI=1S/C8H18N2O3/c1-6(13-9)5-10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11) |
InChI-Schlüssel |
HHUKKAGQHZSBBF-UHFFFAOYSA-N |
SMILES |
CC(CNC(=O)OC(C)(C)C)ON |
Kanonische SMILES |
CC(CNC(=O)OC(C)(C)C)ON |
Synonyme |
Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


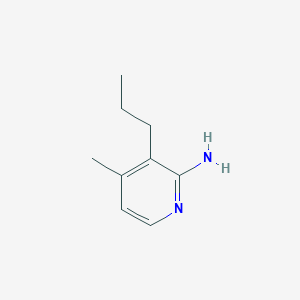
![N-(6-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B67255.png)
